N-(3,4-dichlorophenyl)benzenesulfonamide
Description
N-(3,4-Dichlorophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 3,4-dichlorophenyl group at the nitrogen atom. Sulfonamides are widely studied for their structural versatility and biological relevance, particularly in antimicrobial and enzyme-inhibitory applications. The compound’s synthesis typically involves reacting benzenesulfonyl chloride with 3,4-dichloroaniline under controlled conditions, yielding a stable crystalline product .
Properties
Molecular Formula |
C12H9Cl2NO2S |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-11-7-6-9(8-12(11)14)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H |
InChI Key |
RNPDZNZTNMSCCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzenesulfonamide Derivatives
MIC values against pathogens: *B. anthracis (B.a.), F. tularensis (F.t.).
Key Observations:
- Substituent Position: The 3,4-dichloro substitution on the aniline ring is common in bioactive compounds (e.g., R577898, diuron ), suggesting enhanced target affinity compared to 3,5-dichloro isomers (e.g., R536628) .
- Electronic Effects: Electron-withdrawing groups (e.g., Cl) on the benzenesulfonamide ring improve antimicrobial activity. For example, R536628 (4-Cl) exhibits lower MIC values (4 μg/mL) than R577898 (4-OCH₃, MIC = 16 μg/mL), likely due to increased electrophilicity .
- Steric and Conformational Effects: The dihedral angle between aromatic rings (68.9° in the parent compound) influences molecular packing and solubility.
Hydrogen Bonding and Crystal Packing
The parent compound forms N–H···O hydrogen bonds (Table 1, ), which stabilize its crystal lattice. In contrast, derivatives with bulkier substituents (e.g., 2-CH₃) may exhibit altered hydrogen-bonding networks, affecting solubility and dissolution rates .
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